2-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine 2-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16483961
InChI: InChI=1S/C11H11F4N/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10/h3-4,6,10,16H,1-2,5H2
SMILES:
Molecular Formula: C11H11F4N
Molecular Weight: 233.20 g/mol

2-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine

CAS No.:

Cat. No.: VC16483961

Molecular Formula: C11H11F4N

Molecular Weight: 233.20 g/mol

* For research use only. Not for human or veterinary use.

2-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine -

Specification

Molecular Formula C11H11F4N
Molecular Weight 233.20 g/mol
IUPAC Name 2-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine
Standard InChI InChI=1S/C11H11F4N/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10/h3-4,6,10,16H,1-2,5H2
Standard InChI Key YHLUXUCPXSFYJZ-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)C2=C(C=CC(=C2)C(F)(F)F)F

Introduction

Structural Characteristics and Stereochemistry

The molecular structure of 2-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine (C₁₁H₁₁F₄N, MW: 233.21 g/mol) consists of a five-membered pyrrolidine ring attached to a phenyl group substituted with fluorine and trifluoromethyl moieties at the 2- and 5-positions, respectively . The stereochemistry of the pyrrolidine ring significantly influences its biological activity. The (R)-enantiomer, for instance, is often prioritized in drug development due to its enhanced binding affinity to target proteins. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the trifluoromethyl group induces steric and electronic effects, altering the compound’s conformational dynamics.

Table 1: Key Structural Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₁F₄N
Molecular Weight233.21 g/mol
CAS Number (Free Base)1270401-79-0
CAS Number (Hydrochloride)1391408-54-0
Chiral Centers1 (C2 of pyrrolidine ring)

Synthesis and Manufacturing

The synthesis of 2-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine involves multi-step processes emphasizing stereocontrol. A patented method for a structurally related compound, (R)-2-(2,5-difluorophenyl)pyrrolidine, provides a template for its production . Key steps include:

  • Chiral Induction: Reaction of an aldehyde precursor with (R)-tert-butyl sulfinamide to form a Schiff base, enabling asymmetric synthesis.

  • Grignard Addition: Introduction of a phenylmagnesium bromide derivative to install the aromatic substituent.

  • Cyclization and Reduction: Trifluoroacetic acid (TFA) and triethylsilane (TES) mediate ring closure and reduction to yield the pyrrolidine scaffold.

  • Resolution: Use of (D)-malic acid to achieve enantiomeric excess (EE) >98% for the (R)-enantiomer .

This method avoids noble metal catalysts, reducing costs and enhancing scalability. For the trifluoromethyl variant, modifications involve substituting difluoro precursors with trifluoromethylated intermediates during the Grignard step.

Physicochemical Properties

The compound’s lipophilicity (logP ≈ 2.8) and melting point (predicted boiling point: 214.1±40.0 °C) make it suitable for pharmaceutical formulation . The hydrochloride salt (C₁₁H₁₂ClF₄N, MW: 269.67 g/mol) exhibits improved solubility in polar solvents, facilitating biological testing .

Table 2: Physicochemical Profile

PropertyFree BaseHydrochloride Salt
Molecular Weight233.21 g/mol269.67 g/mol
Boiling Point214.1±40.0 °C (predicted)Not reported
SolubilityLipophilicEnhanced in polar solvents
StabilityStable under inert conditionsHygroscopic

Biological Activity and Applications

2-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine serves as a key intermediate in the synthesis of Larotrectinib, a tropomyosin receptor kinase (TRK) inhibitor used in oncology . The trifluoromethyl group enhances binding to hydrophobic pockets in kinase domains, while the fluorine atom modulates electronic properties and metabolic stability. In vitro studies demonstrate its role in inhibiting cancer cell proliferation via kinase pathway disruption.

Analytical Characterization

Advanced techniques validate the compound’s identity and purity:

  • NMR Spectroscopy: ¹⁹F NMR confirms fluorine environments, while ¹H NMR resolves pyrrolidine proton signals.

  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks at m/z 233.21 for the free base .

  • Chiral HPLC: Ensures enantiomeric purity (>98% EE) for pharmacological applications .

Table 3: Spectral Data Highlights

TechniqueKey Findings
¹H NMR (400 MHz, CDCl₃)δ 6.95–7.25 (m, aromatic H), 3.45 (m, pyrrolidine H)
¹⁹F NMR (376 MHz, CDCl₃)δ -62.5 (CF₃), -112.0 (F)
HRMS (ESI+)[M+H]⁺ calcd. for C₁₁H₁₂F₄N: 234.0907

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